Benzenemethanaminium,N,N,N-trimethyl-,(triiodide)
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Overview
Description
Benzenemethanaminium,N,N,N-trimethyl-,(triiodide) is a chemical compound with the molecular formula C10H16Br3N. It is known for its use as a brominating agent and a mild oxidizing agent in various chemical reactions. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .
Preparation Methods
Benzenemethanaminium,N,N,N-trimethyl-,(triiodide) can be synthesized through a reaction involving benzyltrimethylammonium chloride and sodium hypobromite in a mixed solvent of water and dichloromethane. The reaction is carried out under ice bath cooling and stirring, with the slow addition of hydrobromic acid. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated. The remaining product is recrystallized from a dichloromethane-ether mixture to yield orange-red crystals .
Chemical Reactions Analysis
Benzenemethanaminium,N,N,N-trimethyl-,(triiodide) undergoes various types of chemical reactions, including:
Bromination: It is used for the bromination of phenols, methyl ketones, and aromatic amines.
Substitution: It reacts with sterically hindered p-cresols to form 4-bromomethyl derivatives.
Common reagents and conditions used in these reactions include acetic acid-water mixtures and the presence of aldehydes or diols. Major products formed from these reactions include carboxylic acids, bromomethyl derivatives, and carbonyl compounds .
Scientific Research Applications
Benzenemethanaminium,N,N,N-trimethyl-,(triiodide) has several scientific research applications:
Chemistry: It is used as a brominating and oxidizing agent in synthetic organic chemistry
Biology: It is involved in the study of oxidation mechanisms and kinetics of various organic compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex with the substrate, followed by its decomposition to yield the final product. For example, in the oxidation of aliphatic aldehydes, the compound forms an intermediate complex that decomposes to produce the corresponding carboxylic acid . The tribromide ion is postulated to be the reactive oxidizing species in these reactions .
Comparison with Similar Compounds
Benzenemethanaminium,N,N,N-trimethyl-,(triiodide) can be compared with other similar compounds, such as:
Benzyltrimethylammonium bromide: Used as an oxidizing reagent for the selective oxidation of oximes and alcohols.
Benzyltributylammonium bromide: Acts as a phase transfer catalyst in isomerization reactions and as a hydrogen-bond acceptor in the preparation of deep eutectic solvents.
Benzenemethanaminium,N,N,N-trimethyl-,(triiodide) is unique due to its higher brominating potential and its ability to act as both a brominating and oxidizing agent .
Properties
Molecular Formula |
C10H16I3N |
---|---|
Molecular Weight |
530.95 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;triiodide |
InChI |
InChI=1S/C10H16N.I3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
InChI Key |
GFTIGDWGFLDPFM-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1=CC=CC=C1.I[I-]I |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.I[I-]I |
Pictograms |
Irritant |
Origin of Product |
United States |
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